molecular formula C16H23BrN4O2 B3983171 N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide

N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide

Cat. No. B3983171
M. Wt: 383.28 g/mol
InChI Key: TUXOEFQEAMAUFY-UHFFFAOYSA-N
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Description

N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide, also known as BRL-15572, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide exerts its effects by selectively blocking the dopamine D3 receptor, which is predominantly expressed in the mesolimbic dopaminergic system. This system plays a crucial role in reward processing and motivation, and its dysregulation has been implicated in several neuropsychiatric disorders. By blocking the D3 receptor, this compound can modulate the activity of this system and potentially alleviate the symptoms of these conditions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine, in animal models. It has also been shown to improve cognitive function and reduce depressive-like behaviors in rodent models. These effects are thought to be mediated by the modulation of the mesolimbic dopaminergic system.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide is its selectivity for the dopamine D3 receptor. This allows for more precise modulation of the mesolimbic dopaminergic system and potentially reduces the risk of off-target effects. However, one limitation of this compound is its relatively low potency compared to other D3 receptor antagonists. This may limit its effectiveness in certain experimental paradigms.

Future Directions

There are several potential future directions for research on N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide. One area of interest is its potential as a therapeutic agent for neuropsychiatric disorders, such as addiction, depression, and schizophrenia. Further preclinical and clinical studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a research tool for studying the mesolimbic dopaminergic system. This compound could be used to investigate the role of the D3 receptor in reward processing and motivation and potentially identify novel therapeutic targets for neuropsychiatric disorders.

Scientific Research Applications

N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its role as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, and its dysfunction has been implicated in several neuropsychiatric disorders, including addiction, depression, and schizophrenia. This compound has shown promising results in preclinical studies as a potential therapeutic agent for these conditions.

properties

IUPAC Name

N'-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN4O2/c1-18-15(22)16(23)19-6-7-20-8-10-21(11-9-20)12-13-2-4-14(17)5-3-13/h2-5H,6-12H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXOEFQEAMAUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCCN1CCN(CC1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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